molecular formula C7H6ClN3 B13028494 2-(3-Amino-5-chloropyridin-2-YL)acetonitrile CAS No. 886373-82-6

2-(3-Amino-5-chloropyridin-2-YL)acetonitrile

Cat. No.: B13028494
CAS No.: 886373-82-6
M. Wt: 167.59 g/mol
InChI Key: HOFUXUYDYPWOCN-UHFFFAOYSA-N
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Description

2-(3-Amino-5-chloropyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H6ClN3. It is a derivative of pyridine, featuring an amino group at the 3-position and a chlorine atom at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-chloropyridin-2-yl)acetonitrile typically involves the reaction of 3-amino-5-chloropyridine with acetonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-chloropyridin-2-yl)acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Amino-5-chloropyridin-2-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-chloropyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloropyridin-2-yl)acetonitrile: Lacks the amino group at the 3-position.

    3-Amino-5-chloropyridine: Lacks the acetonitrile group.

    2-(3-Amino-5-bromopyridin-2-yl)acetonitrile: Contains a bromine atom instead of chlorine.

Uniqueness

2-(3-Amino-5-chloropyridin-2-yl)acetonitrile is unique due to the presence of both the amino and nitrile groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets .

Properties

CAS No.

886373-82-6

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

2-(3-amino-5-chloropyridin-2-yl)acetonitrile

InChI

InChI=1S/C7H6ClN3/c8-5-3-6(10)7(1-2-9)11-4-5/h3-4H,1,10H2

InChI Key

HOFUXUYDYPWOCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)CC#N)Cl

Origin of Product

United States

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